An In-depth Technical Guide to N-hydroxypyrrolidine-2-carboxamide Hydrochloride: A Scaffold for Future Therapeutics
An In-depth Technical Guide to N-hydroxypyrrolidine-2-carboxamide Hydrochloride: A Scaffold for Future Therapeutics
Introduction: Unveiling the Potential of a Novel Scaffold
N-hydroxypyrrolidine-2-carboxamide hydrochloride, identified by CAS number 1803560-74-8, represents a novel chemical entity with significant potential in drug discovery and development. While specific research on this particular salt form is emerging, its core structure—the N-hydroxypyrrolidine-2-carboxamide scaffold—is rooted in a rich history of medicinal chemistry. The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle found in a vast array of natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its prevalence is due to its unique stereochemical and conformational properties, which allow for precise three-dimensional arrangements that can effectively interact with biological targets.[4] This guide provides a comprehensive technical overview of N-hydroxypyrrolidine-2-carboxamide hydrochloride, contextualized within the broader landscape of pyrrolidine-based drug discovery, to empower researchers and drug development professionals in harnessing its therapeutic potential.
Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of N-hydroxypyrrolidine-2-carboxamide hydrochloride is fundamental to its application in drug development. The key structural features include the saturated pyrrolidine ring, a carboxamide group at the 2-position, and a hydroxyl group attached to the amide nitrogen. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.
| Property | Value | Source |
| CAS Number | 1803560-74-8 | BLD Pharm |
| Molecular Formula | C₅H₁₁ClN₂O₂ | BLD Pharm |
| Molecular Weight | 166.61 g/mol | BLD Pharm |
| SMILES Code | O=C(C1NCCC1)NO.[H]Cl | BLD Pharm |
The presence of the N-hydroxy (hydroxamic acid) moiety is of particular interest. Hydroxamic acids are known to be excellent chelators of metal ions, particularly zinc, which is a critical cofactor in the active site of many enzymes.[5] This suggests that N-hydroxypyrrolidine-2-carboxamide hydrochloride could be a potent inhibitor of metalloenzymes, a class of proteins implicated in a wide range of diseases.
Synthetic Pathways and Methodologies
The synthesis of N-hydroxypyrrolidine-2-carboxamide hydrochloride can be approached through several strategic routes, leveraging the extensive literature on the synthesis of pyrrolidine derivatives. The two primary strategies involve either the modification of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors.[1][6]
Strategy 1: Modification of Proline and its Derivatives
A common and efficient method for the synthesis of pyrrolidine-containing compounds is to start with readily available and chiral precursors like L-proline or 4-hydroxy-L-proline.[1] This approach offers excellent stereochemical control.
Step-by-Step Protocol:
-
Protection of the Amine: The secondary amine of L-proline is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions.
-
Activation of the Carboxylic Acid: The carboxylic acid group is then activated to facilitate amide bond formation. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS).
-
Amide Coupling with Hydroxylamine: The activated carboxylic acid is reacted with hydroxylamine (or a protected form thereof) to form the N-hydroxypyrrolidine-2-carboxamide.
-
Deprotection and Salt Formation: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc). The final product is then treated with hydrochloric acid to yield the hydrochloride salt.
Diagram of Synthetic Workflow from L-proline
Caption: Synthetic workflow for N-hydroxypyrrolidine-2-carboxamide hydrochloride starting from L-proline.
Strategy 2: Ring Construction from Acyclic Precursors
This approach offers greater flexibility for introducing a variety of substituents onto the pyrrolidine ring. Intramolecular cyclization reactions are a powerful tool in this regard.
Step-by-Step Protocol:
-
Synthesis of the Acyclic Precursor: An appropriate acyclic precursor containing a leaving group and a nucleophilic nitrogen is synthesized. For example, a γ-amino acid derivative where the amine is suitably protected.
-
Intramolecular Cyclization: The precursor is treated with a base to induce intramolecular nucleophilic substitution, forming the pyrrolidone ring.
-
Functional Group Interconversion: The lactam (pyrrolidin-2-one) can be converted to the desired carboxamide through various chemical transformations.
-
Hydroxylation and Salt Formation: The amide nitrogen is hydroxylated, followed by the formation of the hydrochloride salt.
Diagram of Ring Construction Workflow
Caption: General workflow for the synthesis of the target compound via ring construction.
Biological Activity and Therapeutic Potential
The pyrrolidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2]
Potential as an Enzyme Inhibitor
As previously mentioned, the N-hydroxy-carboxamide functional group is a strong indicator of potential enzyme inhibitory activity, particularly against metalloenzymes.
-
Phosphatidylcholine-specific phospholipase C (PC-PLC) Inhibition: Research on related N-hydroxybenzamides has shown that the hydroxamic acid moiety can chelate the catalytic zinc ions in the active site of PC-PLC, an enzyme implicated in cancer cell proliferation.[5] N-hydroxypyrrolidine-2-carboxamide hydrochloride could act in a similar manner, making it a candidate for anticancer drug development.
-
Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition: Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[7] This suggests a potential application of N-hydroxypyrrolidine-2-carboxamide hydrochloride in the development of new anti-tuberculosis agents.[7]
Applications in Oncology
The pyrrolidine-2-carboxamide scaffold is present in several recently approved anticancer drugs, such as Acalabrutinib and Larotrectinib.[3] These drugs highlight the utility of this scaffold in designing targeted cancer therapies. A recent study detailed a series of novel pyrrolidine-carboxamide derivatives that function as dual inhibitors of EGFR and CDK2, two key proteins in cancer cell signaling pathways.[8]
Central Nervous System (CNS) Applications
Pyrrolidine derivatives have a long history of use in treating CNS disorders. For example, certain pyrrolidine-2,5-dione derivatives have shown promise as anticonvulsant and antinociceptive agents.[4] The structural similarity of N-hydroxypyrrolidine-2-carboxamide hydrochloride to these compounds suggests that it may also possess activity in the CNS.
Antiparasitic and Antioxidant Potential
Recent research has explored sulphonamide pyrrolidine carboxamide derivatives as potential antiplasmodial agents for the treatment of malaria.[9] Several of these compounds exhibited significant activity against Plasmodium falciparum and also demonstrated antioxidant properties.[9]
Diagram of Potential Therapeutic Applications
Caption: Potential therapeutic areas for N-hydroxypyrrolidine-2-carboxamide hydrochloride.
Experimental Protocols and Characterization
For researchers working with N-hydroxypyrrolidine-2-carboxamide hydrochloride, a set of standardized experimental protocols is essential for ensuring the reproducibility and validity of their findings.
Protocol for Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 210 nm.
-
Purpose: To determine the purity of the compound. A single, sharp peak is indicative of high purity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected m/z: [M+H]⁺ for the free base.
-
Purpose: To confirm the molecular weight of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: D₂O or DMSO-d₆.
-
Spectra: ¹H NMR and ¹³C NMR.
-
Purpose: To confirm the chemical structure of the compound by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.
-
Protocol for In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of N-hydroxypyrrolidine-2-carboxamide hydrochloride against a target enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution appropriate for the target enzyme's activity.
-
Prepare solutions of the enzyme and its substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the compound at various concentrations, and the enzyme.
-
Incubate for a pre-determined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the compound.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
N-hydroxypyrrolidine-2-carboxamide hydrochloride is a promising, yet underexplored, chemical entity. Its structural features, particularly the N-hydroxy-carboxamide group, suggest a strong potential for enzyme inhibition. The broader family of pyrrolidine derivatives has a proven track record in drug discovery, with applications spanning oncology, infectious diseases, and neurology. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential biological activities. Future research should focus on elucidating its specific molecular targets, conducting comprehensive preclinical studies, and exploring its efficacy in various disease models. The versatility of the pyrrolidine scaffold, combined with the unique properties of the N-hydroxy-carboxamide moiety, positions N-hydroxypyrrolidine-2-carboxamide hydrochloride as a valuable building block for the next generation of innovative therapeutics.
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